molecular formula C8H6N4OS B2596907 2-(Pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235296-44-2

2-(Pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2596907
CAS No.: 1235296-44-2
M. Wt: 206.22
InChI Key: JWGBHQIIBASHEH-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that features both pyrazine and thiazole rings. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and thiazole moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)thiazole-4-carboxamide typically involves the condensation of pyrazine derivatives with thiazole carboxylic acids. One common method involves the reaction of pyrazine-2-amine with thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the pyrazine or thiazole rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)thiazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-(Pyrazin-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    2-(Pyrazin-2-yl)thiazole-4-methylamine: Similar structure but with a methylamine group instead of a carboxamide group.

Uniqueness

2-(Pyrazin-2-yl)thiazole-4-carboxamide is unique due to the presence of both pyrazine and thiazole rings, which contribute to its distinct chemical and biological properties. The carboxamide functional group further enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c9-7(13)6-4-14-8(12-6)5-3-10-1-2-11-5/h1-4H,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGBHQIIBASHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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